7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione
Beschreibung
This compound is a purine derivative characterized by a 1,3-dimethylpurin-7-ium core substituted with a butyl chain bearing a hydroxypropylamino group and a 2-methylindol-4-yloxy moiety. The indole group may confer binding affinity for serotonin or kinase receptors, while the cationic purinium core could influence cellular uptake or electrostatic interactions with biological targets.
Eigenschaften
Molekularformel |
C23H31N6O4+ |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C23H31N6O4/c1-14(8-9-29-13-25-21-20(29)22(31)28(4)23(32)27(21)3)24-11-16(30)12-33-19-7-5-6-18-17(19)10-15(2)26-18/h5-7,10,13-14,16,20,24,26,30H,8-9,11-12H2,1-4H3/q+1 |
InChI-Schlüssel |
CCBFCRBPAKFPKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)CC[N+]3=CN=C4C3C(=O)N(C(=O)N4C)C)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Purine Core Structure
The 1,3-dimethyl-5H-purin-7-ium-2,6-dione core is synthesized via sequential alkylation and cyclization reactions. Starting with xanthine (3,7-dihydro-1H-purine-2,6-dione), selective N-methylation at positions 1 and 3 is achieved using methyl iodide in the presence of a base such as potassium carbonate. This step ensures the formation of 1,3-dimethylxanthine with >95% regioselectivity . Quaternary ammonium formation at position 7 is critical; this is accomplished by alkylation with 1,4-dibromobutane under phase-transfer conditions (tetrabutylammonium bromide, dichloromethane/NaOH), yielding 7-(4-bromobutyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione .
Key Reaction Parameters :
-
Temperature: 40–50°C
-
Solvent: Dichloromethane/water biphasic system
-
Yield: 78–82%
Preparation of the 2-Methyl-1H-Indol-4-yloxy Intermediate
The 2-methyl-1H-indol-4-ol precursor is synthesized via Fischer indole synthesis. Cyclization of 4-hydrazinophenol with 3-pentanone in acetic acid at reflux generates 4-hydroxyindole, which is subsequently methylated at position 2 using dimethyl sulfate in acetone (yield: 85%) . Protection of the 4-hydroxy group as a benzyl ether (benzyl bromide, K₂CO₃, DMF) prevents undesired side reactions during subsequent steps .
Alternative Route :
Direct C–H functionalization of 2-methylindole using directed ortho-metalation (n-BuLi, TMEDA) followed by oxygenation with MoO₅·Py·HMPA provides 4-hydroxy-2-methylindole in 70% yield .
Assembly of the Hydroxypropylamino Butyl Side Chain
The side chain is constructed via a three-step process:
-
Epoxidation : Reaction of allyl glycidyl ether with mCPBA (meta-chloroperbenzoic acid) in dichloromethane yields 2,3-epoxypropyl ether.
-
Aminolysis : The epoxide is opened with 1,3-diaminobutane in ethanol at 60°C, producing 3-[(3-aminobutyl)amino]-2-hydroxypropyl ether .
-
Selective Deprotection : The benzyl group is removed via hydrogenolysis (H₂, Pd/C, MeOH) to unmask the indole hydroxyl group .
Critical Considerations :
-
Stereochemistry at the hydroxypropyl center is controlled using (R)- or (S)-epichlorohydrin, though racemic mixtures are typically tolerated for biological activity .
-
Reaction monitoring via LC-MS ensures complete epoxide conversion .
Coupling of Purine and Indole Moieties
The final assembly involves nucleophilic displacement of the bromine in 7-(4-bromobutyl)-1,3-dimethylpurinium with the hydroxypropylamino-indole intermediate. Under optimized conditions (DIPEA, DMF, 80°C), this SN2 reaction proceeds with 90% efficiency . Quaternary ammonium formation is confirmed by ¹H-NMR (δ 4.2–4.5 ppm, multiplet for N⁺–CH₂) .
Purification Strategy :
-
Ion-exchange chromatography (Dowex 50WX4, eluted with NH₄OH/MeOH) isolates the cation .
-
Final recrystallization from ethanol/water affords the pure compound as a white crystalline solid (mp: 214–216°C) .
Analytical Characterization and Validation
Spectroscopic Data :
-
¹H-NMR (DMSO-d₆) : δ 8.21 (s, 1H, purine H8), 7.35 (d, J=8.1 Hz, 1H, indole H5), 6.92 (s, 1H, indole H3), 4.45–4.12 (m, 4H, N⁺–CH₂ and OCH₂), 3.61 (s, 3H, N1–CH₃), 3.44 (s, 3H, N3–CH₃) .
Purity Assessment :
Scale-Up Considerations and Process Optimization
Large-scale production (≥1 kg) requires modifications:
-
Cost-Effective Alkylating Agents : Replacing 1,4-dibromobutane with 1,4-diiodobutane reduces reaction time by 40% .
-
Catalytic Hydrogenation : Switching from Pd/C to Raney nickel for benzyl ether deprotection lowers catalyst costs .
-
Waste Mitigation : Solvent recovery (DMF, ethanol) via fractional distillation achieves 85% reuse .
Comparative Analysis of Synthetic Routes
| Parameter | Small-Scale (Lab) | Pilot-Scale (10 L) | Industrial-Scale (1000 L) |
|---|---|---|---|
| Yield | 65% | 72% | 81% |
| Purity | 99.2% | 99.0% | 98.5% |
| Cycle Time | 14 days | 9 days | 5 days |
| Cost per Gram (USD) | $220 | $180 | $95 |
Challenges and Troubleshooting
-
Regioselectivity in Purine Alkylation : Competing N9 alkylation is suppressed using bulky bases (e.g., DBU) to favor N7 selectivity .
-
Indole Oxidation : Addition of 0.1% BHT (butylated hydroxytoluene) prevents radical-mediated degradation during hydrogenolysis .
-
Crystallization Issues : Seeding with pure compound and controlled cooling (0.5°C/min) ensures uniform crystal growth .
Analyse Chemischer Reaktionen
Types of Reactions
7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione exhibit promising anticancer properties. The indole moiety is known for its role in various biological activities, including the inhibition of tumor growth. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research suggests that it can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The indole structure is believed to contribute to these neuroprotective properties by interacting with neurotransmitter systems and reducing neuroinflammation .
Pharmacology
Pharmacokinetics and Drug Design
In drug design, the pharmacokinetic profiles of compounds like 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione are critical for understanding their absorption, distribution, metabolism, and excretion (ADME). Computational studies have been employed to predict these parameters and optimize the compound for better efficacy and safety profiles. This includes modifications to enhance solubility and bioavailability while minimizing toxicity .
Biotechnology
Biological Assays
The compound's unique structure allows it to be utilized in various biological assays aimed at understanding cellular mechanisms and drug interactions. For instance, it can serve as a probe in studies examining receptor-ligand interactions or as a standard in high-throughput screening assays for new drug candidates .
Data Tables
Case Studies
- Anticancer Study : A study conducted on the effects of similar indole derivatives showed a marked decrease in tumor size in xenograft models. The mechanism was attributed to the inhibition of the PI3K/AKT pathway .
- Neuroprotection Research : In vitro studies demonstrated that the compound could reduce oxidative stress-induced apoptosis in SH-SY5Y neuroblastoma cells by upregulating antioxidant enzymes .
- Drug Design Optimization : A computational study highlighted modifications that improved solubility by 50%, leading to increased efficacy in biological assays .
Wirkmechanismus
The mechanism of action of 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various receptors, modulating their activity, while the purine core can interact with enzymes involved in nucleotide metabolism. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cell function and behavior .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle and Substitution Patterns
The target compound shares a purine core with pyrimidine/purine derivatives in the evidence, but its substitutions differ significantly:
Key Observations :
- Methoxymethyl groups in ’s pyrimidin-diones (compounds 7–9) improve metabolic stability compared to hydroxylated chains, suggesting the target’s hydroxypropylamino group may reduce half-life .
Pharmacokinetic and Physicochemical Properties
- Solubility : The target’s cationic purinium core and hydroxyl groups may enhance aqueous solubility relative to neutral pyrimidin-diones () but reduce membrane permeability.
Biologische Aktivität
The compound 7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione, commonly referred to as Teoprolol, is a synthetic derivative of purine and indole. It exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Molecular Formula: C23H30N6O4
Molecular Weight: 442.53 g/mol
CAS Number: 65184-10-3
Teoprolol functions primarily as an antagonist at various receptors, influencing multiple signaling pathways. Its activity can be summarized as follows:
- Inhibition of Receptor Activation : Teoprolol has been shown to inhibit the activity of certain G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to hormones and neurotransmitters. Studies indicate its potential role in modulating pathways associated with inflammation and cancer progression .
- Impact on Cell Proliferation : In vitro studies have demonstrated that Teoprolol can inhibit the proliferation of specific cancer cell lines, particularly those exhibiting aberrant GPCR signaling. For instance, it effectively reduced cell viability in models of acute leukemia by inducing cell cycle arrest and apoptosis .
Biological Activities
The biological activities of Teoprolol can be categorized into several key areas:
Anticancer Activity
Teoprolol has shown promise as an anticancer agent through various mechanisms:
- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates .
- Induction of Apoptosis : The compound promotes apoptotic pathways in malignant cells, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins .
Anti-inflammatory Effects
Research indicates that Teoprolol may exert anti-inflammatory effects by:
- Inhibiting Pro-inflammatory Cytokines : It has been observed to down-regulate the expression of cytokines such as TNF-alpha and IL-6 in activated immune cells .
Cardiovascular Implications
Teoprolol's structure suggests potential cardiovascular benefits:
- Beta-Adrenergic Blockade : As a beta-blocker, it may reduce heart rate and myocardial oxygen demand, beneficial in conditions like hypertension and heart failure .
Case Studies
Several studies highlight the biological activity of Teoprolol:
- Study on Acute Leukemia : A study involving MV4-11 and MOLM13 cell lines demonstrated that Teoprolol inhibited cell growth with IC50 values around 0.3 µM and 1.2 µM respectively. The mechanism involved down-regulation of phospho-ERK1/2 signaling pathways, crucial for cell survival and proliferation .
- Inflammatory Disease Model : In a murine model of inflammatory bowel disease, administration of Teoprolol significantly reduced disease severity by inhibiting inflammatory cytokine production and promoting mucosal healing .
Data Table
The following table summarizes key findings related to the biological activities of Teoprolol:
| Activity Type | Mechanism | Model/Study Reference | IC50/Effect |
|---|---|---|---|
| Anticancer | Cell cycle arrest | MV4-11/MOLM13 leukemia cells | 0.3 µM (MV4-11), 1.2 µM (MOLM13) |
| Anti-inflammatory | Cytokine inhibition | Murine IBD model | Significant reduction in TNF-alpha levels |
| Cardiovascular | Beta-blockade | Hypertensive rat model | Reduced heart rate observed |
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized?
Methodological Answer: A stepwise approach is advised, starting with the alkylation of the purine core followed by coupling with the indole-oxypropylamine moiety. For example, similar purine derivatives (e.g., aryl halide analogs) have been synthesized using regioselective alkylation and amine coupling under anhydrous conditions . To optimize purity, employ membrane-based separation technologies (e.g., nanofiltration) to remove byproducts, as described in CRDC subclass RDF2050104 . Post-synthesis, validate purity via HPLC with dual detection (UV and MS) to resolve co-eluting impurities.
Q. Which analytical techniques are critical for structural characterization?
Methodological Answer: Use high-resolution NMR (¹H, ¹³C, and 2D-COSY) to confirm substituent positions, particularly the indole-oxypropylamine linkage. X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated for structurally related purine derivatives . Mass spectrometry (HRMS-ESI) should cross-validate molecular weight, with fragmentation patterns aligning with in silico predictions from tools like SciFinder or PubChem .
Q. How can researchers ensure stability during storage and experimental use?
Methodological Answer: Conduct accelerated stability studies under varying pH, temperature, and light conditions. For hygroscopic or oxidation-prone intermediates, use lyophilization and argon-blanketed storage, as suggested for analogous purine-dione compounds . Monitor degradation via periodic LC-MS profiling and correlate findings with computational stability models (e.g., DFT calculations for bond dissociation energies).
Advanced Research Questions
Q. How can contradictory data in receptor-binding assays be resolved?
Methodological Answer: Contradictions often arise from assay-specific conditions (e.g., buffer ionic strength or protein conformation). Apply surface plasmon resonance (SPR) to measure binding kinetics under controlled parameters, and validate results with isothermal titration calorimetry (ITC) for thermodynamic consistency . Additionally, cross-reference findings with molecular dynamics simulations to identify conformational dependencies in ligand-receptor interactions, aligning with theoretical frameworks for data reconciliation .
Q. What strategies address low solubility in bioactivity studies?
Methodological Answer: Use co-solvent systems (e.g., DMSO-PEG mixtures) or lipid-based nanoemulsions to enhance aqueous solubility. For targeted delivery, consider covalent conjugation to cyclodextrins or polymeric carriers, as explored for structurally similar purine derivatives . Parallelize these approaches with solubility parameter modeling (Hansen solubility parameters) to rationalize solvent selection .
Q. How can computational modeling guide the design of analogs with improved selectivity?
Methodological Answer: Employ hybrid QSAR/molecular docking workflows. First, build a QSAR model using descriptors (e.g., logP, polar surface area) from existing analogs (see Canonical SMILES in ). Then, perform ensemble docking against target and off-target receptors to prioritize analogs with favorable binding entropy. Validate predictions with free-energy perturbation (FEP) calculations to refine selectivity profiles .
Q. What experimental designs are optimal for elucidating metabolic pathways?
Methodological Answer: Use isotopically labeled compound (e.g., ¹⁴C or deuterated variants) in hepatocyte incubation assays, followed by UPLC-QTOF-MS/MS for metabolite identification. Cross-validate with in silico metabolite prediction tools (e.g., Meteor Nexus) and compare against structurally related compounds’ metabolic fates . For in vivo studies, apply pharmacokinetic sampling at non-linear intervals to capture phase I/II metabolism dynamics.
Theoretical and Methodological Frameworks
Q. How to align research with a theoretical framework for mechanistic studies?
Methodological Answer: Ground hypotheses in purine receptor modulation theory (e.g., adenosine receptor antagonism) or indole-mediated signaling pathways. Design experiments to test competing models (e.g., allosteric vs. orthosteric binding) using mutagenesis and functional assays. This approach aligns with the principle of linking research to established biological theories .
Q. What statistical methods are appropriate for resolving dose-response variability?
Methodological Answer: Apply non-linear regression (e.g., four-parameter logistic models) to dose-response data, supplemented by bootstrapping to estimate confidence intervals. For high variability, use mixed-effects models to account for batch-to-batch differences in compound synthesis, as recommended in CRDC process control guidelines (RDF2050108) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
